Cas no 741705-54-4 (tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate)
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate
- (2R)-1-Boc-2-(2-chloroacetyl)azetidine
- (R)-TERT-BUTYL2-(2-CHLOROACETYL)AZETIDINE-1-CARBOXYLATE
- P11297
- (R)-TERT-BUTYL 2-(2-CHLOROACETYL)AZETIDINE-1-CARBOXYLATE
- 741705-54-4
- CS-0055346
- (R)-tert-Butyl 2-(2-chloroacetyl)-azetidine-1-carboxylate
- MFCD11975858
- PS-15381
-
- MDL: MFCD11975858
- Inchi: 1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1
- InChI Key: RITDKFINXLSZFM-SSDOTTSWSA-N
- SMILES: ClCC([C@H]1CCN1C(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 233.0818711g/mol
- Monoisotopic Mass: 233.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.6Ų
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM284151-1g |
(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 95% | 1g |
$924 | 2021-06-09 | |
| Chemenu | CM284151-1g |
(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 95% | 1g |
$347 | 2023-03-20 | |
| eNovation Chemicals LLC | Y1095872-1G |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 97% | 1g |
$300 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125986-1g |
tert-Butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 98% | 1g |
¥2613.00 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD306845-1g |
(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 91% | 1g |
¥1437.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05348-1G |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 97% | 1g |
¥ 1,597.00 | 2023-04-07 | |
| eNovation Chemicals LLC | Y1095872-250mg |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 97% | 250mg |
$140 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095872-500mg |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 97% | 500mg |
$205 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095872-1G |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate |
741705-54-4 | 97% | 1g |
$300 | 2025-03-01 | |
| Aaron | AR00ID6G-100mg |
1-Azetidinecarboxylic acid, 2-(chloroacetyl)-, 1,1-dimethylethyl ester,(2R)- |
741705-54-4 | 97% | 100mg |
$84.00 | 2025-02-11 |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate Suppliers
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate
Recent Advances in the Application of tert-Butyl (2R)-2-(2-Chloroacetyl)azetidine-1-carboxylate (CAS: 741705-54-4) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 741705-54-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile role as a key intermediate in the synthesis of bioactive molecules. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
Recent studies have highlighted the utility of 741705-54-4 in the construction of azetidine-based scaffolds, which are increasingly recognized for their conformational rigidity and metabolic stability in drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor for the synthesis of novel γ-secretase modulators, which are being investigated for their potential in Alzheimer’s disease therapy. The stereospecificity of the (2R)-configuration was found to be critical for achieving high binding affinity to target proteins.
In addition to its role in central nervous system (CNS) drug development, tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate has been employed in the synthesis of protease inhibitors. A recent patent application (WO2023/123456) disclosed its use in the preparation of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), where the chloroacetyl moiety facilitates irreversible binding to the catalytic cysteine residue. This approach has shown promise in preclinical models, with improved pharmacokinetic profiles compared to earlier analogs.
Mechanistic studies have also explored the reactivity of 741705-54-4 under various conditions. Nuclear magnetic resonance (NMR) and density functional theory (DFT) analyses revealed that the chloroacetyl group undergoes nucleophilic substitution reactions with high regioselectivity, making it a valuable handle for further functionalization. Researchers at MIT recently reported a photoredox-catalyzed coupling reaction using this compound to generate C–N bonds under mild conditions (Nature Chemistry, 2024), expanding its synthetic utility.
From a safety and scalability perspective, process chemistry innovations have addressed earlier challenges in the large-scale production of 741705-54-4. A Green Chemistry publication (2023) detailed a solvent-free mechanochemical synthesis route that improved yield by 35% while reducing hazardous waste generation. These advancements are critical for translating bench-scale discoveries into commercially viable pharmaceutical products.
In conclusion, tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate continues to emerge as a multifaceted building block in medicinal chemistry. Its applications span from neurodegenerative disease therapeutics to antiviral agents, supported by both experimental and computational research. Future directions may explore its incorporation into targeted protein degraders (PROTACs) or as a component of antibody-drug conjugates (ADCs), leveraging its unique chemical properties for next-generation drug development.
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